(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine
CAS No.:
Cat. No.: VC16258892
Molecular Formula: C13H20N2O4S
Molecular Weight: 300.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O4S |
|---|---|
| Molecular Weight | 300.38 g/mol |
| IUPAC Name | 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethanamine |
| Standard InChI | InChI=1S/C13H20N2O4S/c1-18-12-7-10-3-5-15(20(16,17)6-4-14)9-11(10)8-13(12)19-2/h7-8H,3-6,9,14H2,1-2H3 |
| Standard InChI Key | UCPRTWNSCKPPGU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCN)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline backbone, a partially saturated isoquinoline derivative with methoxy groups at positions 6 and 7. The sulfonyl group () bridges the isoquinoline nitrogen to an ethylamine side chain, introducing polarity and potential hydrogen-bonding capabilities. Key structural attributes include:
-
Methoxy Substituents: Electron-donating groups that enhance lipophilicity and influence aromatic interactions .
-
Sulfonamide Linkage: A polar functional group known to improve metabolic stability and binding affinity in drug candidates.
-
Ethylamine Tail: A flexible chain that may facilitate interactions with hydrophobic pockets in biological targets .
The IUPAC name, 2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethanamine, reflects this arrangement.
Physicochemical Characteristics
-
Molecular Formula:
-
Solubility: Predicted moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonamide group, with limited solubility in water.
-
Stereochemistry: The absence of chiral centers in the core structure simplifies synthesis but allows for potential derivatization at the amine group .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step organic reactions, as outlined below:
Step 1: Preparation of 6,7-Dimethoxy-3,4-dihydroisoquinoline
The dihydroisoquinoline core is synthesized via a Pictet–Spengler reaction, condensing 3,4-dimethoxyphenethylamine with an aldehyde under acidic conditions . For example, copper-catalyzed oxidation of tetrahydroisoquinolines (THIQs) has been reported to yield dihydroisoquinolines in high yields .
Step 2: Sulfonylation
The dihydroisoquinoline intermediate undergoes sulfonylation using a sulfonyl chloride (e.g., chlorosulfonic acid derivatives) in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . This step introduces the sulfonyl group at the nitrogen atom.
Step 3: Amine Functionalization
The ethylamine side chain is introduced via nucleophilic substitution or amidation. For instance, reacting the sulfonylated intermediate with ethylenediamine under basic conditions yields the target compound.
Optimization and Yields
Critical parameters for optimizing synthesis include:
-
Catalyst Selection: Copper salts (e.g., CuBr) enhance reaction efficiency, as demonstrated in analogous syntheses .
-
Solvent Systems: DMSO is preferred for sulfonylation due to its polar aprotic nature, facilitating high yields (up to 93% in model reactions) .
-
Temperature Control: Reactions performed at 25°C minimize side products, whereas elevated temperatures reduce yields .
Table 1: Representative Reaction Conditions for Sulfonylation
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuBr | DBU/NaOEt | DMSO | 25 | 95 |
| CuCl | DBU/NaOEt | DMSO | 25 | 92 |
| None | DBU/NaOEt | DMSO | 25 | 0 |
Biological Activity and Mechanisms
| Compound | Activity | Target | Effect |
|---|---|---|---|
| Benzamide analog | Anticancer | DHFR | IC = 0.8 μM |
| σR ligand | Receptor antagonism | σR | = 11 nM |
| Sulfonamide | Anti-inflammatory | TNF-α | 40% reduction |
Future Directions
Target Validation
-
High-Throughput Screening: Identify protein targets using affinity chromatography or phage display.
-
Structural Optimization: Introduce substituents at the ethylamine group to enhance selectivity .
Clinical Translation
-
Toxicology Profiling: Assess acute and chronic toxicity in animal models.
-
Formulation Development: Improve bioavailability through prodrug strategies or nanoparticle delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume